12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
8,18-difluoro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F2N3O2/c21-7-3-1-5-9-11(7)13-15-16(20(27)25-19(15)26)14-12-8(22)4-2-6-10(12)24-18(14)17(13)23-9/h1-6,23-24H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMJWFKNYERGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C3=C4C(=C5C6=C(C=CC=C6F)NC5=C3N2)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420509 | |
| Record name | 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245106-24-5 | |
| Record name | 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of indole-based compounds can exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth by interfering with cancer cell proliferation and inducing apoptosis. Studies have demonstrated that similar compounds can target specific signaling pathways involved in cancer progression.
Antimicrobial Properties
Indole derivatives have been recognized for their antimicrobial activity against various pathogens. The fluorinated structure of this compound may enhance its efficacy against resistant strains of bacteria and fungi. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of indole derivatives in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier may provide therapeutic benefits by reducing oxidative stress and inflammation in neuronal tissues.
Synthesis and Derivatives
The synthesis of 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione typically involves multi-step organic reactions that include cyclization and fluorination processes. Variants of this compound are being explored to enhance its biological activity and selectivity.
Case Study 1: Anticancer Screening
A study conducted on the anticancer properties of indole derivatives found that compounds structurally similar to 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). This suggests a promising avenue for further drug development.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli showed that derivatives of this compound had minimum inhibitory concentrations (MIC) comparable to existing antibiotics. These findings support its potential as a scaffold for designing new antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Fluorine Position Matters :
- 3,9-Difluoro substitution (BMS-251873) enhances topoisomerase I inhibition and antitumor activity .
- 2,10-Difluoro substitution (Compound 15) shifts activity to antiviral targets (HCMV) without PKC interaction .
- The target compound’s 4,8-difluoro pattern is unique; similar positions in other derivatives correlate with DNA-targeted mechanisms.
- Functional Groups Dictate Solubility and Targeting: Glycosylation (e.g., glucopyranosyl in BMS-251873 and NB-506) improves water solubility and pharmacokinetics . Bromine substitution (e.g., 2-bromo derivative) redirects activity to CDK4 inhibition, highlighting the role of halogen size in steric effects .
Pharmacokinetic and Resistance Profiles
Table 2: Pharmacokinetic and Resistance Comparisons
Key Observations:
- Glycosylation Enhances Drug-Like Properties: BMS-251873 and NB-506 demonstrate improved solubility and evasion of multidrug resistance mechanisms compared to non-glycosylated analogs .
- Resistance Mechanisms : NB-506 resistance in Pgp170-expressing cells is linked to reduced topoisomerase I levels rather than efflux pumps, underscoring target-specific adaptation .
Q & A
What are the standard synthetic protocols for preparing 12,13-dihydro-4,8-difluoro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione?
Basic
The compound is typically synthesized via domino Diels–Alder reactions, enabling efficient polyfunctionalization of the carbazole core. For example, green solid products (e.g., 5-benzoyl-2-phenyl-4-(p-tolyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione) are obtained in 87% yield using microwave-assisted reactions with anhydrous THF, DMAP, and EDCI as coupling agents. Purification involves column chromatography (e.g., CH₂Cl₂/MeOH 98:2) and recrystallization .
How is structural characterization of this compound performed?
Basic
Characterization relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic δ 7.2–9.2 ppm, carbonyl δ 167–198 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (1700–1786 cm⁻¹) and NH/CH vibrations .
- HRMS-ESI-TOF : Validates molecular formulas (e.g., [M + Na]⁺ peaks with <1 ppm error) .
What is the mechanistic basis for its anticancer activity?
Advanced
The compound inhibits topoisomerase I, stabilizing DNA-topoisomerase complexes and inducing apoptosis. Cytotoxicity is evaluated via IC₅₀ assays (e.g., against prostate carcinoma PC-3 cells). Derivatives like BMS-251873 show curative in vivo efficacy through water-soluble glucopyranosyl modifications, enhancing bioavailability .
Does this compound exhibit antiviral properties?
Basic
Yes. Structural analogs (e.g., compound 15 in ) demonstrate antiviral activity by targeting viral replication machinery. Assays include plaque reduction neutralization tests (PRNT) and time-of-addition experiments to identify inhibition stages .
How are metabolic pathways of this compound analyzed?
Advanced
Metabolite profiling involves:
- In vivo studies : Administering radiolabeled compound to rats/dogs, followed by LC-MS/MS to isolate and quantify metabolites (e.g., glucuronide conjugates) .
- Pharmacokinetic modeling : Assessing half-life (t₁/₂), clearance, and bioavailability using compartmental models .
What strategies improve diastereoselectivity in its synthesis?
Advanced
Chiral auxiliaries and catalyst-controlled reactions enhance diastereoselectivity. For example, platinum(IV) oxide-mediated hydrogenation of intermediates (e.g., benzyl-protected derivatives) achieves 75–78% yields with >95% enantiomeric excess. Stereochemistry is confirmed via NOESY and X-ray crystallography .
How do fluorination patterns influence bioactivity?
Advanced
Fluorine substitution at positions 4 and 8 enhances metabolic stability and membrane permeability. SAR studies reveal that difluoro analogs exhibit 10-fold higher topoisomerase I inhibition compared to non-fluorinated derivatives. Computational docking (e.g., AutoDock Vina) predicts fluorine’s role in π-π stacking with DNA base pairs .
What challenges exist in improving its bioavailability?
Advanced
Low water solubility limits bioavailability. Strategies include:
- Glycosylation : Adding β-D-glucopyranosyl groups (e.g., BMS-251873) increases solubility by 50-fold .
- Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles improves plasma half-life .
How are contradictions in biological activity data resolved?
Advanced
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:
- Assay standardization : Using identical cell lines (e.g., NCI-60 panel) and incubation times .
- Structural validation : Reconfirming batch purity via HPLC (>99%) and elemental analysis .
What evidence supports its in vivo antitumor efficacy?
Advanced
Xenograft models (e.g., murine prostate tumors) show tumor volume reduction >90% at 10 mg/kg doses. Histopathology confirms apoptosis (TUNEL staining) and reduced angiogenesis (CD31 immunohistochemistry). Pharmacodynamic biomarkers (e.g., plasma TNF-α levels) correlate with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
